N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Description
N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C24H22N4O2S and its molecular weight is 430.53. The purity is usually 95%.
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Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives.
Mode of action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, they can inhibit the conversion of arachidonic acid to prostaglandin G, a key step in the synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on the specific compound. Many indole derivatives are known to be readily absorbed and distributed throughout the body .
Result of action
The molecular and cellular effects of indole derivatives can vary widely depending on the specific compound and its targets. For example, some indole derivatives have been found to have antiviral effects, inhibiting the replication of viruses .
Action environment
The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Benzamido-N-[2-(1H-indol-3-yl)ethyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide are largely attributed to its indole nucleus, which is a prevalent moiety in many natural products and drugs . The indole nucleus is known to bind with high affinity to multiple receptors, making it a valuable component in the development of new biologically active compounds
Cellular Effects
Given the broad-spectrum biological activities of indole derivatives , it is plausible that this compound could influence various types of cells and cellular processes Potential impacts could include alterations in cell signaling pathways, gene expression, and cellular metabolism
Properties
IUPAC Name |
2-benzamido-N-[2-(1H-indol-3-yl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c29-22(15-6-2-1-3-7-15)28-24-27-21-18(10-11-20(21)31-24)23(30)25-13-12-16-14-26-19-9-5-4-8-17(16)19/h1-9,14,18,26H,10-13H2,(H,25,30)(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKYVSPVSBHGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NCCC3=CNC4=CC=CC=C43)N=C(S2)NC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.